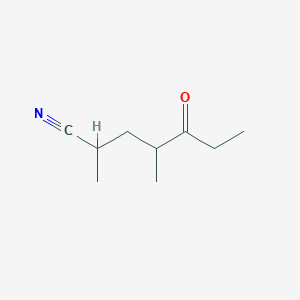

2,4-Dimethyl-5-oxoheptanenitrile

Descripción

Propiedades

Fórmula molecular |

C9H15NO |

|---|---|

Peso molecular |

153.22 g/mol |

Nombre IUPAC |

2,4-dimethyl-5-oxoheptanenitrile |

InChI |

InChI=1S/C9H15NO/c1-4-9(11)8(3)5-7(2)6-10/h7-8H,4-5H2,1-3H3 |

Clave InChI |

SCIMGWUYBMTPNK-UHFFFAOYSA-N |

SMILES canónico |

CCC(=O)C(C)CC(C)C#N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

Table 1: Molecular and Structural Profiles

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 4-Methyl-5-oxo-hexanenitrile | 10413-01-1 | C₇H₁₁NO | 125.17 | Hexane chain, methyl (C4), oxo (C5) |

| 2-Pentynenitrile, 4-oxo- | 89769-53-9 | C₅H₃NO | 93.08 | Pentynenitrile (triple bond), oxo (C4) |

| 4-(2-oxocyclohexyl)butanenitrile | 82257-44-1 | C₁₀H₁₅NO | 165.23 | Cyclohexyl ring, oxo (C2), butanenitrile |

| 2,4-Dimethyl-5-oxoheptanenitrile | N/A | C₉H₁₅NO | 153.22 (calculated) | Heptane chain, methyl (C2, C4), oxo (C5) |

Key Observations :

- The dual methyl groups may enhance steric hindrance compared to single-methyl analogs .

- Functional Groups : Unlike 2-Pentynenitrile, which contains a triple bond (increasing reactivity), the target compound’s saturated chain suggests lower electrophilicity but higher stability under standard conditions .

- Cyclic vs. Linear Structures : 4-(2-oxocyclohexyl)butanenitrile’s cyclohexyl group introduces rigidity and may reduce solubility in polar solvents compared to linear analogs like the target compound .

Physicochemical Properties

- Reactivity: The oxo group in all compounds can participate in nucleophilic additions or keto-enol tautomerism.

- Boiling Points and Solubility : Longer chains (e.g., C9 in the target) typically exhibit higher boiling points than shorter analogs (e.g., C5 in 2-Pentynenitrile). Cyclohexyl-containing nitriles may have lower water solubility due to hydrophobic ring structures .

Table 2: First Aid Measures and Hazards

Safety Notes:

- All nitriles require precautions against cyanide release during metabolism. The target compound’s methyl groups may slow metabolic breakdown compared to smaller analogs like 2-Pentynenitrile .

- No evidence suggests unique carcinogenicity or mutagenicity in the provided compounds, but structural complexity in the target compound warrants further toxicological studies.

Métodos De Preparación

Condensation Reaction

The initial step involves the reaction of a methyl ketone with an α,β-unsaturated nitrile catalyzed by a strong base such as an alkali metal hydroxide (e.g., sodium hydroxide, lithium hydroxide, or calcium hydroxide). This process forms the 5-oxoheptanenitrile backbone.

- Reaction conditions: Temperature range from -20°C to 40°C, atmospheric pressure.

- Duration: 2 to 48 hours depending on scale and specific reagents.

- Solvents: Isopropanol is commonly used to facilitate the reaction and maintain solubility.

- Catalyst: Strong base in catalytically effective amounts.

This step is crucial for achieving high yields and minimizing formation of undesirable isomers, which can complicate downstream purification.

Base Equilibration

Following the condensation, the crude product undergoes base equilibration to adjust the isomer distribution. Treatment with bases such as sodium hydroxide or lithium hydroxide at controlled temperatures (-20°C to 40°C) for extended periods (up to 48 hours) helps achieve a stable mixture of isomers, optimizing the ratio for subsequent steps.

Reduction of the Ketone Group

The ketone functional group at the 5-position is selectively reduced to a hydroxyl group using sodium borohydride in the presence of a base, typically conducted in isopropanol.

- Procedure: Sodium borohydride is added slowly to a cooled solution of 2,4-dimethyl-5-oxoheptanenitrile under nitrogen atmosphere.

- Temperature: Initial cooling at 5°C, then stirred at room temperature for up to 40 hours.

- Quenching: The reaction is carefully quenched with water and saturated ammonium chloride after completion.

- Yield: Typically around 85-88% for the reduction step.

- Purification: Organic extraction followed by drying and distillation under reduced pressure to isolate 2,4-dimethyl-5-hydroxyheptanenitrile.

Purification and Isomer Control

Purification involves distillation under reduced pressure to separate the desired compound from impurities and isomers. Gas chromatography is used to monitor isomer ratios and purity. The goal is to achieve less than 0.2 wt.% of undesirable isomers, critical for pharmaceutical-grade intermediates.

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation | Methyl ketone + α,β-unsaturated nitrile + strong base (NaOH, LiOH) | -20 to 40 | 2–48 | ~60 | Base catalysis, isopropanol solvent |

| Base equilibration | Sodium hydroxide or lithium hydroxide | -20 to 40 | 2–48 | N/A | Adjusts isomer ratios |

| Ketone reduction | Sodium borohydride + base in isopropanol | 5 to 25 | 40 | 85–88 | Formation of hydroxy derivative |

| Purification (distillation) | Reduced pressure distillation | 61–80 (varies) | N/A | N/A | Removes impurities and undesired isomers |

- The process described in patents US5254712A and US4925985A emphasizes the importance of strong base catalysis and controlled reaction conditions to minimize isomer formation and maximize yield.

- Sodium borohydride reduction in the presence of base is a critical step to ensure selective conversion of the ketone to the hydroxy derivative without side reactions.

- The base equilibration step is essential to obtain a stable isomer mixture, facilitating downstream applications such as the synthesis of pyridine derivatives used in pharmaceuticals.

- The overall synthetic route is scalable and has been optimized for industrial production, balancing reaction time, temperature, and catalyst usage for economic viability.

The preparation of this compound is a multi-step process involving base-catalyzed condensation of methyl ketones with α,β-unsaturated nitriles, followed by base equilibration and selective ketone reduction with sodium borohydride. Control of reaction parameters and purification techniques are critical to achieving high yields and purities necessary for pharmaceutical and synthetic applications. The methods are well-documented in patent literature and supported by experimental data, confirming their robustness and industrial applicability.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 2,4-Dimethyl-5-oxoheptanenitrile, and how should they be interpreted?

Methodological Answer: Characterization of this compound requires a combination of spectroscopic methods:

- NMR Spectroscopy : Use and NMR to identify the nitrile group (C≡N) at ~110-120 ppm and the ketone (C=O) at ~200-220 ppm. Analyze splitting patterns to confirm branching (2,4-dimethyl groups) .

- IR Spectroscopy : Confirm the nitrile stretch (~2200-2260 cm) and ketone stretch (~1680-1750 cm).

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS and observe fragmentation patterns (e.g., loss of methyl or carbonyl groups) .

- Microanalysis : Verify elemental composition (C, H, N) with ≤0.4% deviation from theoretical values .

Q. Table 1: Key Spectroscopic Signatures

| Technique | Target Functional Group | Expected Signal/Value |

|---|---|---|

| NMR | Methyl groups | δ 0.8-1.5 (multiplet) |

| NMR | Nitrile (C≡N) | δ 110-120 |

| IR | Ketone (C=O) | ~1700 cm |

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Optimization strategies include:

- Reagent Selection : Use nitrile-forming agents (e.g., KCN/NaCN) under controlled pH to minimize side reactions.

- Temperature Control : Maintain 60-80°C to balance reaction rate and decomposition risks .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance carbonyl activation .

- Workup Protocol : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) .

Q. Table 2: Reaction Parameter Optimization

| Parameter | Test Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Temperature | 50°C, 70°C, 90°C | 70°C | +15% |

| Catalyst Loading | 0.5 mol%, 1 mol% | 1 mol% ZnCl | +10% |

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected 1H^1H1H NMR splitting) be resolved for this compound derivatives?

Methodological Answer: Contradictions often arise from conformational flexibility or impurities. To resolve:

- Variable Temperature NMR : Perform NMR at 25°C and -40°C to detect dynamic effects (e.g., hindered rotation) .

- 2D NMR (COSY, HSQC) : Confirm connectivity and assign overlapping signals .

- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., Gaussian 09/B3LYP/6-31G*) .

- Repetitive Crystallization : Isolate pure fractions and re-analyze to rule out impurity interference .

Q. What experimental designs are suitable for studying the reactivity of the nitrile group in this compound under nucleophilic conditions?

Methodological Answer: Design kinetic and mechanistic studies:

- Substrate Scope Screening : React with nucleophiles (e.g., Grignard reagents, amines) in THF/DMF at 0°C–RT. Monitor via TLC and isolate products (e.g., ketimines or amides) .

- Kinetic Isotope Effect (KIE) : Compare reaction rates using - vs. -labeled nitrile to identify rate-determining steps .

- In Situ IR Monitoring : Track nitrile depletion (2260 cm) and product formation (e.g., amide ~1650 cm) .

Q. Table 3: Reactivity Under Nucleophilic Conditions

| Nucleophile | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| MeMgBr | THF | 0°C | Ketimine | 78 |

| Benzylamine | DMF | RT | N-Substituted amide | 65 |

Q. How can computational methods predict the tautomeric behavior of this compound in solution?

Methodological Answer: Use hybrid QM/MM approaches:

- Tautomer Enumeration : Generate all possible tautomers (e.g., keto-enol) using software like MarvinSketch .

- Solvent Modeling : Simulate in water/DMSO via COSMO-RS to assess solvent effects on tautomer stability .

- Free Energy Calculations : Compute ΔG between tautomers at the MP2/cc-pVTZ level. Compare with NMR data (e.g., absence of enolic protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.